Grammistin GsF

Hemolytic activity Mammalian cytotoxicity Host-cell biocompatibility

Grammistin GsF (also designated Grammistin Gs is a 25-residue linear, cationic antimicrobial peptide (AMP) isolated from the skin secretion of the sixline soapfish Grammistes sexlineatus. It belongs to the grammistin family of cell‑membrane‑lytic peptides characterized by amphiphilic α‑helicity and an absence of disulfide bridges.

Molecular Formula
Molecular Weight
Cat. No. B1576517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrammistin GsF
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Grammistin GsF (Gs 1): A Selectively Tuned Membrane-Lytic Peptide from Soapfish for Differentiated Research & Procurement


Grammistin GsF (also designated Grammistin Gs 1) is a 25-residue linear, cationic antimicrobial peptide (AMP) isolated from the skin secretion of the sixline soapfish Grammistes sexlineatus [1]. It belongs to the grammistin family of cell‑membrane‑lytic peptides characterized by amphiphilic α‑helicity and an absence of disulfide bridges [2]. Unlike many members of its peptide class, Grammistin GsF occupies a distinct functional niche: it retains broad‑spectrum antibacterial activity while exhibiting markedly attenuated hemolytic and ichthyotoxic effects relative to its closest structural analog Grammistin Gs 2 [3]. This profile positions Grammistin GsF as a strategically important candidate for studies where host‑cell biocompatibility must be balanced with membrane‑targeting antimicrobial potency.

Why Grammistin GsF Cannot Be Replaced by a Generic In‑Class Analog


Grammistins share a common membrane‑lytic mechanism, yet their biological activity profiles diverge substantially by sequence. Grammistin Gs 2 exhibits 6–11‑fold higher hemolytic activity and 10‑fold higher ichthyotoxicity than Grammistin GsF, despite differing by only a few residues [1]. Conversely, Grammistins Gs A–C possess antibacterial activity but entirely lack hemolytic activity [2]. These functional discontinuities mean that substituting one grammistin for another—without confirmatory bioactivity data—can lead to unintended cytotoxicity or loss of desired activity. Procurement of the correct, well‑characterized grammistin entity is therefore essential for reproducible scientific results, and Grammistin GsF’s unique activity profile cannot be assumed from class‑average behavior.

Grammistin GsF: Comparative Quantitative Evidence for Differentiated Selection


6–11× Lower Hemolytic Activity vs. Grammistin Gs 2

In the original isolation study, Grammistin GsF (Gs 1) displayed 6–11‑fold lower hemolytic activity than its closest analog, Grammistin Gs 2, when tested against horse erythrocytes [1]. This substantial reduction in erythrocyte lysis provides a quantifiable safety margin for experiments in which mammalian cell integrity must be preserved.

Hemolytic activity Mammalian cytotoxicity Host-cell biocompatibility

10× Lower Ichthyotoxicity vs. Grammistin Gs 2

Grammistin GsF exhibits approximately 10‑fold lower ichthyotoxicity than Grammistin Gs 2 when assessed in fish toxicity assays [1]. This differential is critical for researchers using fish models or evaluating environmental impact.

Ichthyotoxicity Environmental toxicity In‑vivo model safety

C‑Terminal Amidation Independence: Simplified Chemical Synthesis

Synthetic Grammistin GsF displays identical antibacterial and hemolytic activities in both C‑terminally free (COOH) and amidated (CONH₂) forms, whereas other grammistins (Gs 2, Pp 1, Pp 2b, Pp 3) show markedly enhanced activity only when amidated [1]. This indicates that native Grammistin GsF is likely not C‑terminally amidated, a unique feature within the family.

Peptide synthesis Post‑translational modification Cost‑effective production

Broad‑Spectrum Antibacterial MIC Profile with Differentiated Gram‑Positive Potency

Grammistin GsF exhibits potent antibacterial activity against key pathogens including Staphylococcus aureus IAM 1011 (MIC = 6.25 µg/mL), Photobacterium damselae subsp. piscicida Sp 9587 (MIC = 12.5 µg/mL), and Bacillus subtilis IAM 1026 (MIC = 25 µg/mL) [1]. In contrast, the group III grammistin Pp3 shows weaker Gram‑positive activity (S. aureus MIC = 50 µg/mL) [2], highlighting Grammistin GsF's superior targeting of Gram‑positive membrane architectures.

Antibacterial MIC Gram‑positive Gram‑negative

Decoupled Antibacterial and Hemolytic Mechanisms Enable Selective Activity Tuning

Grammistins, including Grammistin GsF, lyse bacterial and erythrocyte membranes via distinct mechanisms, as demonstrated by the fact that phospholipids inhibit hemolytic but not antibacterial activity, and no correlation exists between the two potencies across grammistin variants [1]. This mechanistic decoupling uniquely positions Grammistin GsF for structure‑activity relationship (SAR) studies aimed at engineering selective antibacterial peptides.

Mechanism of action Membrane selectivity Phospholipid inhibition

Grammistin GsF: Evidence‑Backed Application Scenarios for Research and Industrial Procurement


Mammalian‑Cell‑Compatible Antimicrobial Screening

Researchers conducting antimicrobial susceptibility testing in co‑culture models with mammalian cells can select Grammistin GsF over Grammistin Gs 2 to minimize hemolytic background noise. Its 6–11× lower hemolytic activity [1] permits evaluation of antibacterial effects at concentrations that remain below the cytotoxicity threshold for host cells, yielding cleaner dose‑response data.

Cost‑Efficient Large‑Scale Peptide Synthesis

For laboratories requiring bulk quantities of grammistin peptides for biophysical or structural studies, Grammistin GsF offers a synthesis cost advantage because its biological activity is unaffected by C‑terminal amidation status [2]. Unlike Gs 2 or Pp variants that demand a C‑terminal amide for full activity, Grammistin GsF can be used directly as the free acid, eliminating one synthesis step and reducing overall production expense.

Aquatic In‑Vivo Infection Models with Reduced Environmental Impact

In zebrafish or other aquatic infection models, Grammistin GsF’s 10‑fold lower ichthyotoxicity relative to Grammistin Gs 2 [3] allows higher dosing without causing fish mortality, enabling robust in‑vivo efficacy studies. This safety margin is critical for researchers studying host–pathogen interactions in aquatic organisms.

Structure–Activity Relationship (SAR) Programs Targeting Selective Membrane Lysis

Because Grammistin GsF belongs to a peptide family where antibacterial and hemolytic activities are mechanistically separable [4], it is an ideal parent scaffold for SAR campaigns. Scientists can systematically modify Grammistin GsF’s sequence to enhance bacterial membrane specificity while monitoring the uncoupled hemolytic readout, accelerating the discovery of next‑generation selective AMPs.

Quote Request

Request a Quote for Grammistin GsF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.